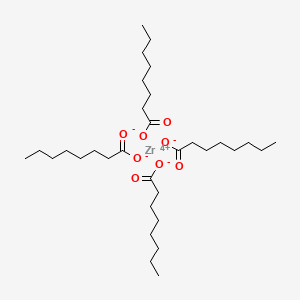

Zirconium octanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Zirconium octanoate is an organometallic compound consisting of a central zirconium atom surrounded by eight octanoate ligands. The octanoate ligand is derived from octanoic acid, a carboxylate group. This compound is known for its stability and solubility in organic solvents, making it a valuable catalyst in various chemical processes .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Zirconium octanoate can be synthesized through a saponification reaction followed by a synthetic reaction. The process involves mixing octanoic acid with sodium hydroxide to achieve a pH of 7-8, followed by heating to 70-80°C for saponification. Zirconium oxychloride is then added, and the mixture is heated to 90-95°C and stirred for 40 minutes. The product is washed, separated, and subjected to reduced pressure distillation at 180-200°C .

Industrial Production Methods

The industrial production of this compound follows similar steps but on a larger scale. The process is designed to be environmentally friendly, with high yield and low cost, making it suitable for mass production .

Analyse Des Réactions Chimiques

Types of Reactions

Zirconium octanoate undergoes various chemical reactions, including:

Polymerization Reactions: Acts as a catalyst in the polymerization of monomers, facilitating the formation of polymers with controlled molecular weights and structures.

Olefin Metathesis: Plays a key role in breaking and forming carbon-carbon double bonds, essential in the synthesis of pharmaceuticals and plastics.

Hydroamination: Promotes the addition of an amino group to an unsaturated carbon-carbon bond, crucial in synthesizing nitrogen-containing organic compounds.

Common Reagents and Conditions

Common reagents used in these reactions include monomers for polymerization, olefins for metathesis, and unsaturated compounds for hydroamination. The reactions typically occur under controlled temperatures and pressures to ensure optimal catalytic activity .

Major Products Formed

The major products formed from these reactions include advanced materials, pharmaceuticals, and various nitrogen-containing organic compounds .

Applications De Recherche Scientifique

Zirconium octanoate has a wide range of applications in scientific research:

Chemistry: Used as a catalyst in organic synthesis reactions, including polymerization and olefin metathesis.

Biology: Plays a role in the synthesis of biologically active compounds, including pharmaceuticals.

Medicine: Utilized in the development of drug delivery systems and other medical applications.

Industry: Employed in the formulation of adhesives, coatings, and surface modifications.

Mécanisme D'action

Zirconium octanoate exerts its effects through its catalytic properties. The central zirconium atom forms strong coordination bonds with the octanoate ligands, providing stability and enhancing its catalytic activity. The compound facilitates various chemical reactions by lowering the activation energy and promoting the formation of desired products .

Comparaison Avec Des Composés Similaires

Similar Compounds

Zirconium 2-ethylhexanoate: Similar in structure and function, used in the deposition of thin films and as a catalyst in various reactions.

Zirconium acetylacetonate: Another zirconium-based compound with catalytic properties, used in organic synthesis and industrial applications.

Uniqueness

Zirconium octanoate stands out due to its stability, solubility in organic solvents, and versatility as a catalyst. Its ability to endure harsh chemical environments and high temperatures makes it a valuable tool in various chemical processes .

Propriétés

Numéro CAS |

5206-47-3 |

|---|---|

Formule moléculaire |

C32H60O8Zr |

Poids moléculaire |

664.0 g/mol |

Nom IUPAC |

octanoate;zirconium(4+) |

InChI |

InChI=1S/4C8H16O2.Zr/c4*1-2-3-4-5-6-7-8(9)10;/h4*2-7H2,1H3,(H,9,10);/q;;;;+4/p-4 |

Clé InChI |

BPYXFMVJXTUYRV-UHFFFAOYSA-J |

SMILES canonique |

CCCCCCCC(=O)[O-].CCCCCCCC(=O)[O-].CCCCCCCC(=O)[O-].CCCCCCCC(=O)[O-].[Zr+4] |

Numéros CAS associés |

124-07-2 (Parent) |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-Ethyl-6-(oxan-2-yloxy)hexoxy]carbonylbenzoic acid](/img/structure/B13828536.png)

![N-[(E)-1H-indol-3-ylmethylideneamino]-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide](/img/structure/B13828553.png)

![(1S,2R,3S,4R)-3-[[(1R,2R)-2-[[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]methyl]cyclohexyl]methylcarbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13828560.png)

![4,5-dihydroxy-3-methoxy-4-(4-methoxyphenyl)-6-[(E)-2-(2,5,5-trimethyloxan-2-yl)ethenyl]-1,3-dihydroquinolin-2-one](/img/structure/B13828568.png)

![sodium;(7S,9E,11R,12R,13R,14R,15R,16R,17R,18R,19E,21Z)-2,15,17,29-tetrahydroxy-11-methoxy-13-methoxycarbonyl-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-27-olate](/img/structure/B13828593.png)